molecular formula C15H13N5O B2543985 N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351633-75-4

N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2543985
CAS No.: 1351633-75-4
M. Wt: 279.303
InChI Key: PAGQJNLCMAYKKA-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: is a complex organic compound characterized by its pyridazine core structure, which is substituted with a phenyl group, a pyrazolyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Multicomponent reactions (MCRs): These reactions involve the simultaneous formation of multiple bonds in a single step, often using readily available starting materials.

  • Cyclocondensation reactions: These reactions involve the cyclization of a linear precursor to form the pyridazine ring.

  • Substitution reactions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and halides can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Reduction can produce amines or alcohols.

  • Substitution: Substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its pyridazine core and substituents make it a versatile intermediate in organic synthesis.

Biology: The biological activity of N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazolyl group and are known for their diverse biological activities.

  • Pyridazine derivatives: Compounds with a pyridazine core structure, similar to the one , are used in various chemical and biological applications.

  • Carboxamide derivatives: These compounds contain the carboxamide group and are used in pharmaceuticals and agrochemicals.

Uniqueness: N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-methyl-N-phenyl-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-19(12-6-3-2-4-7-12)15(21)13-8-9-14(18-17-13)20-11-5-10-16-20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGQJNLCMAYKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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